CaMKII-IN-1

CaMKII inhibition Kinase assay Chemical probe validation

For CNS target validation, CaMKII-IN-1 uniquely integrates blood-brain barrier penetration, calmodulin-non-competitive inhibition (effective against autophosphorylated CaMKII), and >100-fold selectivity over CaMKIV, MLCK, p38α, Akt1, and PKC. Its mechanism overcomes the CaM-dependency limitation of KN-93 and eliminates confounding Kv1.5/IKr channel blockade, enabling clean attribution of neurological phenotypes. The orthogonal, CNS-optimized chemical probe for replicating CaMKII literature with scientific rigor.

Molecular Formula C29H30ClN5O2S
Molecular Weight 548.1 g/mol
Cat. No. B15608483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaMKII-IN-1
Molecular FormulaC29H30ClN5O2S
Molecular Weight548.1 g/mol
Structural Identifiers
InChIInChI=1S/C29H30ClN5O2S/c1-21-25(30)13-8-14-27(21)38(36,37)34-28-24-20-35(19-23-11-6-3-7-12-23)18-16-26(24)32-29(33-28)31-17-15-22-9-4-2-5-10-22/h2-14H,15-20H2,1H3,(H2,31,32,33,34)
InChIKeyLGUUETDTMQTHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CaMKII-IN-1: Chemical Identity, Target Profile, and Procurement Baseline for the Selective CaMKII Inhibitor 8p


CaMKII-IN-1 (CAS 1208123-85-6, synonym 8p) is a synthetic small-molecule inhibitor belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine class, characterized by a substituted phenyl sulfonamide moiety [1]. It selectively targets Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) with an IC₅₀ of 63 nM and functions as a calmodulin-non-competitive inhibitor, distinguishing it mechanistically from the widely used CaM-competitive tool compound KN-93 [1]. The compound has been utilized in neurological and cardiovascular research contexts, with reported blood-brain barrier penetration enabling in vivo CNS target engagement [1].

CaMKII-IN-1: Why In-Class CaMKII Inhibitors Cannot Be Substituted Without Quantitative Evidence


CaMKII inhibitors exhibit divergent mechanisms of action, off-target profiles, and tissue accessibility that preclude interchangeability based solely on nominal target engagement. CaMKII-IN-1 (8p) operates through a calmodulin-non-competitive mechanism [1], whereas the most commonly employed comparator KN-93 is strictly CaM-competitive and therefore ineffective against autophosphorylated, Ca²⁺-independent CaMKII [1]. Furthermore, KN-93 carries substantial non-CaMKII pharmacology—including direct blockade of Kv1.5 potassium channels (IC₅₀ = 307 nM) and IKr (IC₅₀ = 102.6 nM)—that confounds interpretation of cardiac and neuronal phenotypes . In contrast, AS105, a high-potency ATP-competitive inhibitor (CaMKIIδ IC₅₀ = 8 nM), shows efficacy against autophosphorylated CaMKII but lacks published CNS penetration data, limiting its utility for neurological target validation [2]. These mechanistic and pharmacokinetic discontinuities mean that substituting one CaMKII inhibitor for another can produce qualitatively different—and potentially misleading—biological readouts. The quantitative evidence in Section 3 provides the direct comparative data required for scientifically defensible compound selection.

CaMKII-IN-1 Quantitative Differentiation Evidence: Comparator Data for Procurement-Driven Selection


CaMKII-IN-1 vs. KN-93: Direct Head-to-Head Potency Comparison in an Identical Coupled Enzyme Assay

CaMKII-IN-1 (compound 8p) demonstrated 25-fold greater inhibitory potency than KN-93 when evaluated in the same coupled-enzyme assay measuring ADP release following ATP hydrolysis [1]. The IC₅₀ of CaMKII-IN-1 was determined as 63 nM, while KN-93 required approximately 1.6 µM to achieve equivalent inhibition under identical assay conditions [1]. This magnitude of potency differential is meaningful for experimental design: at a given concentration, CaMKII-IN-1 achieves near-complete target engagement while KN-93 yields only partial inhibition, directly impacting the interpretability of CaMKII-dependent phenotypes.

CaMKII inhibition Kinase assay Chemical probe validation

CaMKII-IN-1 Kinase Selectivity: Greater Than 100-Fold Discrimination Over Five Off-Target Kinases

CaMKII-IN-1 was profiled against five kinases representing diverse branches of the kinome: CaMKIV, myosin light-chain kinase (MLCK), p38α MAPK, Akt1 (PKB), and PKC. The compound exhibited greater than 100-fold selectivity for CaMKII over each of these off-targets [1]. Quantitatively: CaMKII IC₅₀ = 63 nM vs. CaMKIV IC₅₀ > 60,000 nM (>952-fold), MLCK IC₅₀ = 36,000 nM (571-fold), p38α IC₅₀ = 11,000 nM (175-fold), Akt1 IC₅₀ = 30,000 nM (476-fold), and PKC IC₅₀ = 21,000 nM (333-fold) . By comparison, the widely used CaMKII tool inhibitor KN-93 additionally blocks voltage-gated potassium channels (Kv1.5 IC₅₀ = 307 nM), producing off-target effects at concentrations near its CaMKII inhibitory range .

Kinase selectivity profiling Off-target risk mitigation Chemical biology

Mechanism of Action: Calmodulin-Non-Competitive Inhibition Enables Targeting of Autophosphorylated CaMKII—A Comparison with KN-93

Michaelis-Menten analysis of CaMKII-IN-1 (8p) established that the compound is a calmodulin-non-competitive inhibitor of CaMKII, binding outside the CaM-docking site [1]. This mechanism allows CaMKII-IN-1 to inhibit both the Ca²⁺/CaM-dependent initial activation and the autophosphorylated, Ca²⁺-independent (autonomous) form of the kinase that drives sustained signaling in pathological states [1]. In direct contrast, KN-93 functions as a CaM-competitive inhibitor (Ki = 370 nM), preventing CaM binding to the kinase but demonstrating no efficacy against already autophosphorylated CaMKII [2][3]. This mechanistic distinction has been experimentally validated: several ATP-competitive and CaM-non-competitive inhibitors (including the scaffold class to which CaMKII-IN-1 belongs) suppress autophosphorylated CaMKII activity, whereas KN-93 does not [3].

CaMKII autophosphorylation Calmodulin-independent signaling Mechanism of inhibition

Blood-Brain Barrier Penetration: CNS Accessibility of CaMKII-IN-1 Versus Non-CNS-Penetrant CaMKII Inhibitors

CaMKII-IN-1 has been reported to cross the blood-brain barrier and suppress CaMKII activity in vivo in the brain following systemic administration, enabling its application in neurological disease models including Alzheimer's disease, schizophrenia, and global cerebral ischemia . In contrast, AS105—despite its superior biochemical potency (CaMKIIδ IC₅₀ = 8 nM)—was developed primarily as a cardiac-targeted CaMKII inhibitor with no published evidence of CNS penetration [1]. Similarly, the peptide-based inhibitors AIP and CN21 require cellular transduction tags or genetic delivery for intracellular access. KN-93 does exhibit some CNS permeability, but this is confounded by its ion channel off-target activities at therapeutically relevant concentrations .

CNS drug delivery Blood-brain barrier Neuroprotection

CaMKII Isoform Selectivity: Differential Activity of CaMKII-IN-1 Against CaMKIIα Versus CaMKIIβ Subtypes

CaMKII-IN-1 discriminates between CaMKII isoforms, demonstrating approximately 1.5-fold greater potency against CaMKIIα (IC₅₀ = 0.63 µM) compared to CaMKIIβ (IC₅₀ = 0.95 µM) . This isoform bias is notable because CaMKIIα and CaMKIIβ have distinct regional and subcellular distributions in the brain, with CaMKIIα predominating in forebrain excitatory synapses while CaMKIIβ is enriched in the cerebellum and regulates actin bundling [1]. By way of comparison, AS105 has been characterized as inhibiting all CaMKII isoforms with equal potency [2], and KN-93 inhibits all four CaMKII isoforms (α, β, γ, δ) non-selectively [3].

CaMKII isoforms Subtype selectivity Neurological disease

CaMKII-IN-1 Priority Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


CaMKII-Dependent Neurological Disease Target Validation Requiring CNS-Penetrant, Highly Selective Chemical Probe

CaMKII-IN-1 is the rational choice for target validation studies in the central nervous system, including Alzheimer's disease, schizophrenia, cerebral ischemia, and synaptic plasticity models. The evidence foundation for this application is threefold: (1) demonstrated blood-brain barrier penetration with in vivo suppression of brain CaMKII activity ; (2) >100-fold selectivity over five off-target kinases (CaMKIV, MLCK, p38α, Akt1, PKC), enabling clean attribution of observed phenotypes to CaMKII inhibition ; and (3) calmodulin-non-competitive mechanism that inhibits both acutely activated and chronically autophosphorylated CaMKII found in neurodegenerative conditions [1]. The alternative CNS-penetrant inhibitor KN-93 fails on selectivity grounds due to its confounding Kv1.5 and IKr channel blockade at therapeutically overlapping concentrations .

Discriminating CaM-Dependent Versus Autophosphorylated CaMKII Contributions in Cardiac or Neuronal Signal Transduction

In experimental systems where CaMKII undergoes stimulus-dependent transition from Ca²⁺/CaM-dependent activation to Thr-286-autophosphorylated autonomous activity, CaMKII-IN-1 uniquely serves as a single-agent tool to inhibit both states. The Michaelis-Menten kinetic data establish its CaM-non-competitive mechanism, indicating binding outside the calmodulin recognition site and predicting efficacy against autophosphorylated CaMKII [1]. This contrasts with KN-93, which is CaM-competitive and completely ineffective against the autonomous kinase species [1]. For researchers studying sustained CaMKII signaling in heart failure, arrhythmia, or excitotoxic neuronal injury, CaMKII-IN-1 eliminates the need to deploy separate inhibitors for CaM-dependent and autonomous phases, simplifying experimental design and data interpretation.

Comparative Chemical Biology Studies Requiring a KN-93 Ortholog with Defined and Cleaner Pharmacology

Much of the CaMKII literature (over 2,000 PubMed-indexed publications) relies on KN-93 as the primary pharmacological tool. However, KN-93's direct ion channel blocking activity (Kv1.5 IC₅₀ = 307 nM; IKr IC₅₀ = 102.6 nM) raises concerns about the specificity of conclusions drawn from those studies . CaMKII-IN-1 provides a chemically distinct scaffold (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine vs. KN-93's sulfonamide-cinnamyl structure) with a different molecular mechanism (CaM-non-competitive vs. CaM-competitive), offering an orthogonal chemical probe to replicate and validate key findings from the KN-93 literature [1]. Its 25-fold greater potency and quantitative selectivity profile allow researchers to conduct replication studies at lower, more selective concentrations, strengthening confidence in CaMKII-specific conclusions.

CaMKIIα-Preferred Pharmacological Manipulation in Forebrain Synaptic Plasticity Assays

For electrophysiological and biochemical studies focused on CaMKIIα-mediated long-term potentiation (LTP) in hippocampal or cortical circuits, CaMKII-IN-1 offers a modest but potentially useful 1.5-fold selectivity for CaMKIIα over CaMKIIβ . While this selectivity window is small, it exceeds that of AS105 (isoform-equipotent) and KN-93 (pan-isoform non-selective), making CaMKII-IN-1 the most α-biased small-molecule option in the current CaMKII inhibitor toolbox [1]. Combined with its CNS penetration, this property positions CaMKII-IN-1 as the preferred chemical probe for dissecting CaMKIIα-specific contributions to AMPA receptor trafficking, spine structural plasticity, and learning and memory paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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